Ethyl 8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylate is a heterocyclic compound with a naphthyridine core. Naphthyridines have garnered significant interest due to their diverse biological applications, including pharmacological activities such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant effects . They find use in diagnostics, human disease treatment, agriculture, industry, and photophysical applications .
Vorbereitungsmethoden
The synthetic route for ethyl 8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylate involves the following steps:
Esterification: Convert the resulting brominated compound to its ethyl ester form by esterification.
Analyse Chemischer Reaktionen
Reactivity: Ethyl 8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylate can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidative reactions may involve peroxides or metal catalysts, while reduction could use hydrides or metal complexes.
Major Products: The products formed depend on the reaction type. For instance, reduction might yield the corresponding hydroxylamine or amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylate serves as a versatile building block for designing novel compounds.
Biology and Medicine: Its potential as an anticancer agent warrants further investigation.
Industry: The compound’s synthetic versatility makes it valuable for drug development and other applications.
Wirkmechanismus
- The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting pathways relevant to cancer progression.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylate stands out due to its unique structure and potential biological activities.
- Similar compounds include other naphthyridines and related heterocycles.
Eigenschaften
Molekularformel |
C11H9BrN2O3 |
---|---|
Molekulargewicht |
297.10 g/mol |
IUPAC-Name |
ethyl 8-bromo-4-oxo-1H-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-17-11(16)7-4-14-9-6(10(7)15)3-13-5-8(9)12/h3-5H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
MXRFPTIOSLWHEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CNC2=C(C=NC=C2C1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.